(3aR,4S,9bS)-8-chloro-6-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid (3aR,4S,9bS)-8-chloro-6-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 956628-90-3
VCID: VC21093766
InChI: InChI=1S/C13H11ClFNO2/c14-6-4-9-7-2-1-3-8(7)12(13(17)18)16-11(9)10(15)5-6/h1-2,4-5,7-8,12,16H,3H2,(H,17,18)/t7-,8+,12-/m0/s1
SMILES: C1C=CC2C1C(NC3=C2C=C(C=C3F)Cl)C(=O)O
Molecular Formula: C13H11ClFNO2
Molecular Weight: 267.68 g/mol

(3aR,4S,9bS)-8-chloro-6-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid

CAS No.: 956628-90-3

Cat. No.: VC21093766

Molecular Formula: C13H11ClFNO2

Molecular Weight: 267.68 g/mol

* For research use only. Not for human or veterinary use.

(3aR,4S,9bS)-8-chloro-6-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid - 956628-90-3

Specification

CAS No. 956628-90-3
Molecular Formula C13H11ClFNO2
Molecular Weight 267.68 g/mol
IUPAC Name (3aR,4S,9bS)-8-chloro-6-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid
Standard InChI InChI=1S/C13H11ClFNO2/c14-6-4-9-7-2-1-3-8(7)12(13(17)18)16-11(9)10(15)5-6/h1-2,4-5,7-8,12,16H,3H2,(H,17,18)/t7-,8+,12-/m0/s1
Standard InChI Key YVQNSJGKZSADBP-SXMVTHIZSA-N
Isomeric SMILES C1C=C[C@H]2[C@@H]1[C@H](NC3=C2C=C(C=C3F)Cl)C(=O)O
SMILES C1C=CC2C1C(NC3=C2C=C(C=C3F)Cl)C(=O)O
Canonical SMILES C1C=CC2C1C(NC3=C2C=C(C=C3F)Cl)C(=O)O

Introduction

Chemical Identity and Structure

Basic Chemical Information

(3aR,4S,9bS)-8-chloro-6-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid is identified by the CAS number 956628-90-3, which serves as its unique chemical identifier in global databases and literature . The compound possesses a molecular formula of C13H11ClFNO2, corresponding to a precise molecular weight of 267.68 g/mol . This tetrahydroquinoline derivative contains thirteen carbon atoms, eleven hydrogen atoms, one nitrogen atom, two oxygen atoms, one chlorine atom, and one fluorine atom, all arranged in a specific three-dimensional configuration that defines its chemical behavior and potential biological activity.

Structural Characteristics

The structural complexity of this compound arises from its bicyclic framework consisting of a cyclopenta[c]quinoline core. The compound features specific stereochemistry at positions 3a, 4, and 9b, as indicated in its systematic name. The stereochemical designations (3aR,4S,9bS) denote the absolute configuration at these three chiral centers, which significantly impacts the compound's spatial arrangement and, consequently, its interaction with biological targets. The presence of both chlorine and fluorine substituents at positions 8 and 6, respectively, further contributes to its unique chemical profile and potential pharmacological properties.

Structural Representation

The compound's structure can be visually represented as shown in the chemical databases, highlighting its bicyclic core with the carboxylic acid functional group at position 4 and halogen substituents at positions 6 and 8 . The MDL number MFCD07363464 provides an additional identifier used in chemical databases for structural information retrieval .

Physical and Chemical Properties

Chemical Properties

The chemical reactivity of this compound is influenced by its functional groups, including the carboxylic acid moiety and halogen substituents. Based on comparable compounds with similar structures, it likely exhibits chemical properties typical of quinoline derivatives. The carboxylic acid group at position 4 can participate in various reactions, including esterification, amidation, and salt formation. The halogen substituents (chlorine and fluorine) potentially serve as sites for nucleophilic aromatic substitution reactions under appropriate conditions.

Synthesis and Preparation Methods

General Synthetic Approaches

Biological Activities and Applications

Research Applications

The compound appears to serve primarily as a research tool in medicinal chemistry and drug discovery programs. Its complex structure with multiple stereogenic centers makes it valuable for structure-activity relationship (SAR) studies and investigation of biological pathways. The presence of halogen substituents may enhance its binding affinity to certain protein targets and improve its metabolic stability, making it potentially useful in the development of novel therapeutic agents.

Manufacturer/SupplierProduct NumberPackage SizePrice (USD)Reference
TRCC370075500mg$110
American Custom Chemicals CorporationHCH00330835mg$498.22
CrysdotCD110035371g$357
Hangzhou MolCore BioPharmatech Co.,Ltd.Not specifiedNot specifiedNot specified

This pricing information, last updated in December 2021 according to the search results, indicates that the compound is relatively expensive, which is common for specialized research chemicals with complex structures and specific stereochemistry .

Recent Research Findings

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